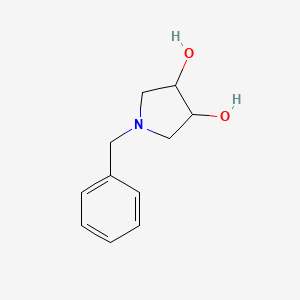

1-Benzylpyrrolidine-3,4-diol

Description

1-Benzylpyrrolidine-3,4-diol (CAS: 90365-74-5) is a chiral pyrrolidine derivative with the molecular formula C₁₁H₁₅NO₂ and an average molecular mass of 193.246 g/mol . It features two defined stereocenters at the 3S and 4S positions, making it a (3S,4S)-configured diol. This compound is synthesized via a multi-step route starting from L-tartaric acid, which undergoes condensation with benzylamine followed by reduction using NaBH₄–BF₃·Et₂O . Its stereochemical purity and hydroxyl group positioning make it a valuable intermediate in asymmetric synthesis and pharmaceutical research, particularly in the development of receptor-targeted molecules .

Key identifiers include:

Propriétés

Numéro CAS |

260389-82-0 |

|---|---|

Formule moléculaire |

C11H15NO2 |

Poids moléculaire |

193.24 g/mol |

Nom IUPAC |

1-benzylpyrrolidine-3,4-diol |

InChI |

InChI=1S/C11H15NO2/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2 |

Clé InChI |

QJRIUWQPJVPYSO-UHFFFAOYSA-N |

SMILES canonique |

C1C(C(CN1CC2=CC=CC=C2)O)O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional attributes of 1-benzylpyrrolidine-3,4-diol are best contextualized by comparing it to analogs in the pyrrolidine, piperidine, and benzyl-substituted polyol families. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Key Insights :

Stereochemical Impact :

- The (3S,4S) and (3R,4R) enantiomers exhibit divergent biological activities. For example, the (3S,4S) form is preferred in synthesizing N-((3R,4R)-4-fluoro-pyrrolidin-3-yl)acrylamide , a covalent EGFR inhibitor , whereas the (3R,4R) isomer shows reduced efficacy in analogous reactions .

Ring Size and Substitution: Replacing the pyrrolidine core with a piperidine ring (e.g., 1-Benzyl-4-(hydroxymethyl)piperidin-4-ol) increases lipophilicity (logP ~1.2 vs. 0.8 for pyrrolidine analogs), enhancing blood-brain barrier penetration . Hydroxymethyl or methanol substitutions (e.g., (1-Benzylpyrrolidin-3-yl)methanol) reduce hydrogen-bonding capacity, altering solubility and receptor-binding profiles .

Protective Group Strategies :

- tert-Butyl-protected derivatives (e.g., (3S,4S)-1-Benzyl-3,4-di-tert-butoxypyrrolidine) are synthetically advantageous due to improved stability under acidic conditions, though deprotection steps add complexity .

Pharmacological Relevance :

- Benzylpyrrolidine diols serve as precursors for dual orexin receptor antagonists (e.g., 1-Acyl-2-Benzylpyrrolidines), where the diol moiety enhances binding to orexin receptors via hydrogen-bond interactions .

Research Findings and Data

- Synthetic Efficiency : The (3S,4S) isomer is synthesized in 97% purity from L-tartaric acid, whereas enantiomeric resolution of racemic mixtures requires chiral chromatography, reducing yield .

- Thermodynamic Stability : X-ray crystallography confirms that the (3S,4S) configuration adopts a twisted envelope conformation , stabilizing intramolecular hydrogen bonds (O···O distance: 2.68 Å) .

- Biological Activity : In orexin receptor antagonists, This compound derivatives exhibit IC₅₀ values <100 nM, outperforming piperidine analogs (IC₅₀ ~250 nM) due to optimal stereoelectronic alignment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.